molecular formula C13H14O4 B2539930 6,7-Dimethoxy-4-ethylcoumarin CAS No. 720674-01-1

6,7-Dimethoxy-4-ethylcoumarin

Cat. No.: B2539930
CAS No.: 720674-01-1
M. Wt: 234.251
InChI Key: KCNPGHAGVLUKKB-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

. The nature of these interactions can vary widely depending on the specific structure of the coumarin derivative. For instance, some coumarin derivatives have been found to inhibit enzymes, while others may bind to proteins and alter their function .

Cellular Effects

Some coumarin derivatives have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, 6,7-Dihydroxy-4-methylcoumarin has been shown to reduce the expression of inflammatory factors and pro-inflammatory cytokines in LPS-stimulated macrophages .

Molecular Mechanism

Coumarin derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of coumarin derivatives can vary widely and are important factors to consider in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of coumarin derivatives can vary with dosage, and high doses may have toxic or adverse effects .

Metabolic Pathways

Coumarin derivatives can interact with various enzymes and cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

Coumarin derivatives can interact with various transporters or binding proteins and may affect their localization or accumulation .

Subcellular Localization

Coumarin derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-ethylcoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. The reaction involves the condensation of a phenol with a β-keto ester in the presence of a strong acid catalyst. For this compound, the starting materials are 2,3-dimethoxyphenol and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst, at elevated temperatures to facilitate the formation of the coumarin ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, reaction time, and the concentration of reactants and catalysts. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-ethylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the coumarin ring to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxycoumarins. Substitution reactions can introduce halogenated or nitrated derivatives.

Scientific Research Applications

6,7-Dimethoxy-4-ethylcoumarin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a fluorescent probe in various chemical analyses.

    Biology: The compound’s fluorescence properties make it useful in studying biological systems, including tracking cellular processes and imaging.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.

    Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.

Comparison with Similar Compounds

6,7-Dimethoxy-4-ethylcoumarin can be compared with other coumarin derivatives such as:

    7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.

    4-Methyl-7-oxy-glucoside coumarin: Effective in inhibiting the proliferation of breast cancer cells.

    Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and has anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

6,7-Dimethoxy-4-ethylcoumarin is a coumarin derivative that has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anticancer, and neuroprotective contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure:
this compound (C13H14O4) features two methoxy groups at the 6 and 7 positions and an ethyl group at the 4 position of the coumarin scaffold. Its molecular structure is crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators in RAW 264.7 macrophages. The compound effectively downregulated the expression of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2) .

Table 1: Effects on Pro-inflammatory Mediators

Treatment Concentration (µM)NO Production (µM)PGE2 Production (µM)IL-1β Production (pg/mL)IL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control12.530100150200
LPS5080250300350
DMC (100)3060150200220
DMC (200)2040120150180
DMC (400)102080100120

This table illustrates the dose-dependent inhibition of inflammatory mediators by DMC, highlighting its potential as an anti-inflammatory agent.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7). The mechanism involves inducing apoptosis and cell cycle arrest, which was evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells .

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxic effects of DMC on MCF-7 cells, the following IC50 values were determined:

Treatment Concentration (mg/mL)Cell Viability (%)
Control100
DMC (0.1)85
DMC (0.5)70
DMC (1.0)45
DMC (2.0)<10

These results indicate that higher concentrations of DMC significantly reduce cell viability, suggesting its potential as a therapeutic agent against breast cancer.

3. Neuroprotective Activity

Emerging evidence suggests that coumarin derivatives, including DMC, may exhibit neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and possess antioxidant properties that protect neuronal cells from oxidative stress .

Mechanism of Action

The neuroprotective effects are believed to be mediated through several pathways:

  • Inhibition of Acetylcholinesterase: Coumarins have shown promise as inhibitors of acetylcholinesterase, which may enhance cholinergic transmission in neurodegenerative diseases such as Alzheimer's .
  • Antioxidant Activity: The antioxidant properties help mitigate oxidative damage in neurons, potentially offering protection against conditions like Parkinson's disease .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of DMC is crucial for evaluating its therapeutic potential. Studies indicate that hepatic metabolism significantly influences its bioavailability and efficacy. Additionally, preliminary toxicity assessments suggest that DMC has a favorable safety profile at therapeutic doses; however, further studies are warranted to fully elucidate its toxicological effects.

Properties

IUPAC Name

4-ethyl-6,7-dimethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-4-8-5-13(14)17-10-7-12(16-3)11(15-2)6-9(8)10/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNPGHAGVLUKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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